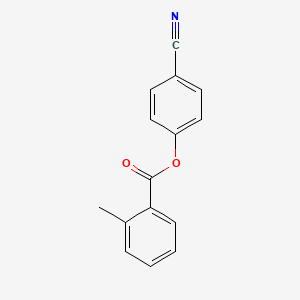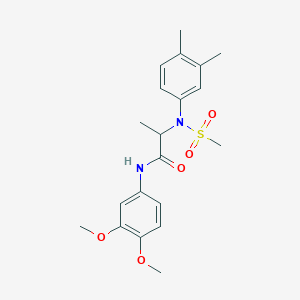![molecular formula C20H19N3O3S B4192121 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192121.png)
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide
Descripción general
Descripción
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide, also known as MPSPB, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. MPSPB has been found to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-diabetic activities. In
Aplicaciones Científicas De Investigación
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, it has been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In diabetes research, it has been shown to have hypoglycemic effects by stimulating insulin secretion and improving glucose tolerance. In addition, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In pancreatic beta cells, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been found to stimulate insulin secretion by activating the cAMP/PKA signaling pathway. In addition, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been found to have a range of biochemical and physiological effects in various cell types and tissues. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest, as well as inhibit cell migration and invasion. In pancreatic beta cells, it has been found to stimulate insulin secretion and improve glucose tolerance. In addition, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide in lab experiments is its broad range of biological effects, which makes it a useful tool for studying various cellular processes. In addition, its relatively simple synthesis method and availability make it a cost-effective option for researchers. However, one limitation of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer and diabetes. Further studies are needed to investigate its efficacy and safety in animal models and human clinical trials. In addition, more research is needed to elucidate its mechanism of action and identify its molecular targets. Finally, efforts to improve its solubility and bioavailability could enhance its potential as a drug candidate.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-9-11-17(12-10-15)27(25,26)23-19-8-3-2-7-18(19)20(24)22-14-16-6-4-5-13-21-16/h2-13,23H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAHHYMGHJTPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B4192040.png)
![4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192049.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4192053.png)


![3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192076.png)
![2-(1H-pyrazol-4-ylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4192082.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4192084.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192087.png)
![5-methyl-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B4192089.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4192106.png)
![5-bromo-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4192111.png)
![ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4192123.png)
![5-bromo-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}nicotinamide hydrochloride](/img/structure/B4192130.png)